molecular formula C20H16F3N3O2 B2787492 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 921825-22-1

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2787492
CAS RN: 921825-22-1
M. Wt: 387.362
InChI Key: JGEWMZFNGFEWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPB-9195 is a small molecule inhibitor that has been shown to target a specific protein, which is involved in various cellular processes.

Mechanism of Action

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide inhibits the activity of a specific protein by binding to its active site. This protein is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of this protein, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has also been shown to reduce inflammation in various diseases, including cardiovascular diseases and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide in lab experiments is its specificity for a specific protein. This allows researchers to target a specific pathway and study its effects on various cellular processes. However, one of the limitations of using N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is its potential toxicity and side effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the study of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide. One direction is to study its effects on various types of cancer and determine its potential as a therapeutic agent. Another direction is to study its effects on various cellular processes and determine its potential applications in the treatment of various diseases. Additionally, future studies can focus on the development of more specific and potent inhibitors of the protein targeted by N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide.

Synthesis Methods

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide starts with the reaction of 2-amino-5-chloropyridine with phenylacetic acid in the presence of a catalyst. The resulting product is then reacted with trifluoromethylbenzoyl chloride, followed by the addition of 2-(2-aminoethyl)oxirane. The final product is purified using column chromatography to obtain N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide in its pure form.

Scientific Research Applications

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory diseases.

properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-4-7-15(13-16)19(28)24-11-12-26-18(27)10-9-17(25-26)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWMZFNGFEWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

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